molecular formula C20H13F2NO2 B5685149 N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide

N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide

Cat. No. B5685149
M. Wt: 337.3 g/mol
InChI Key: WUKRPIJGFNEUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide, also known as DFX, is a chemical compound that has been widely researched for its potential applications in various scientific fields. It is a xanthene derivative that has a high affinity for binding to calcium ions, making it a useful tool for studying calcium signaling pathways in cells. In

Scientific Research Applications

N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide has been used extensively in scientific research for its ability to selectively bind to calcium ions and modulate calcium signaling pathways in cells. It has been used to study the role of calcium signaling in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide has also been used to investigate the effects of calcium dysregulation in diseases such as Alzheimer's, Parkinson's, and cancer.

Mechanism of Action

N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide binds to calcium ions with high affinity and specificity, causing a conformational change in the molecule that leads to inhibition of calcium-dependent processes. It has been shown to block calcium influx through voltage-gated calcium channels, inhibit calcium release from intracellular stores, and modulate the activity of calcium-dependent enzymes such as calmodulin and protein kinase C.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide has been shown to have a wide range of biochemical and physiological effects depending on the cell type and experimental conditions. It has been shown to inhibit muscle contraction in smooth and skeletal muscle, reduce neurotransmitter release in neurons, and modulate gene expression in various cell types. N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide has several advantages for use in lab experiments, including its high affinity and specificity for calcium ions, its ability to selectively modulate calcium-dependent processes, and its relatively low toxicity. However, there are also some limitations to its use, including the need for careful control of experimental conditions to avoid non-specific effects, the potential for off-target effects due to its binding to other proteins besides calcium, and the need for specialized equipment to measure calcium signaling in cells.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide, including the development of new analogs with improved specificity and potency, the exploration of its potential therapeutic applications in diseases such as Alzheimer's and cancer, and the investigation of its effects on other signaling pathways besides calcium. Additionally, new techniques for measuring calcium signaling in cells, such as optogenetic and genetically encoded calcium indicators, may provide new opportunities for using N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide as a tool for studying cellular signaling.

Synthesis Methods

N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide can be synthesized using a multistep process that involves the reaction of 2,4-difluoroaniline with 9H-xanthene-9-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide.

properties

IUPAC Name

N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2NO2/c21-12-9-10-16(15(22)11-12)23-20(24)19-13-5-1-3-7-17(13)25-18-8-4-2-6-14(18)19/h1-11,19H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKRPIJGFNEUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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